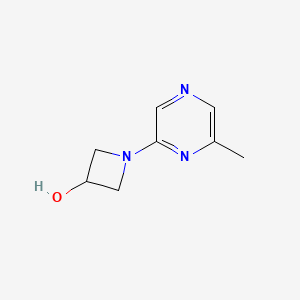![molecular formula C23H33NO5S B2776574 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide CAS No. 1797073-84-7](/img/structure/B2776574.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a bicyclic heptane ring, a tetrahydropyran ring, and a methanesulfonamide group. The presence of these functional groups suggests that the compound may have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the ether and sulfonamide groups could influence its solubility, while the bicyclic structure could affect its stability .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is involved in the synthesis of N-(oxiran-2-ylmethyl) (glycidyl) derivatives, demonstrating its utility in organic synthesis processes. The study by Palchikov et al. (2014) specifically examines the epoxidation and aminolysis of such derivatives, highlighting its role in producing complex organic molecules (Palchikov et al., 2014).
Applications in Ionic Liquids and Protic Ionic Liquids (PILs)
- Sardar et al. (2018) investigated new protic ionic liquids (PILs) using variants of this compound. These studies are crucial for understanding the physicochemical properties, Brönsted acidity, and ecotoxicity of such substances, which are significant for various industrial and environmental applications (Sardar et al., 2018).
Coordination Chemistry and Metal Complexes
- The compound has been used in the synthesis of diorganotin derivatives, as shown in research by Li et al. (2010). This indicates its potential in the development of new organometallic compounds with possible applications in catalysis and material science (Li et al., 2010).
Role in Molecular Structure and Crystallography
- Gao et al. (2006) conducted a study focusing on the molecular structure of a related compound, which is crucial for understanding the intricate details of molecular interactions and crystallography, relevant in pharmaceuticals and material sciences (Gao et al., 2006).
Potential in Biomedical Research
- Research by Fleisher et al. (2009) on the structural analysis and biological activity prediction of related compounds shows the potential of this compound in biomedical research, particularly in drug discovery and development (Fleisher et al., 2009).
Future Directions
Given the limited information currently available about this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological assays to assess its activity .
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO5S/c1-21(2)18-8-9-23(21,20(25)14-18)16-30(26,27)24-15-22(10-12-29-13-11-22)17-4-6-19(28-3)7-5-17/h4-7,18,24H,8-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICFVMQPUNCTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

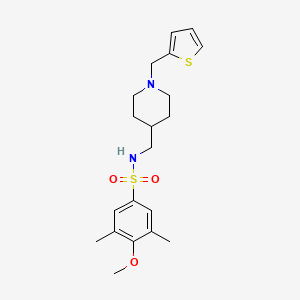
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2776495.png)
![4,6-Dichloro-9H-pyrimido[4,5-B]indole](/img/structure/B2776496.png)
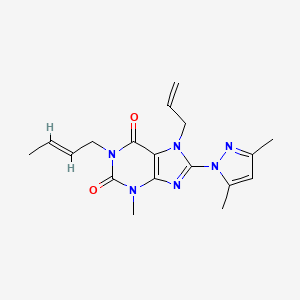
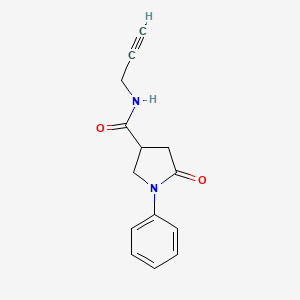
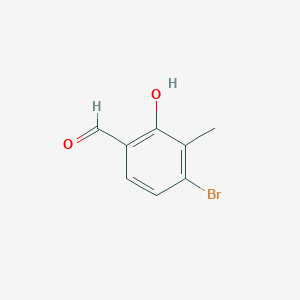
![4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2776502.png)
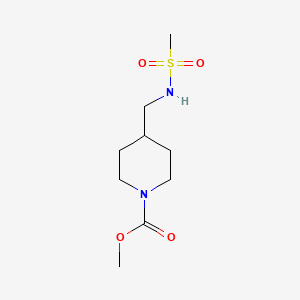
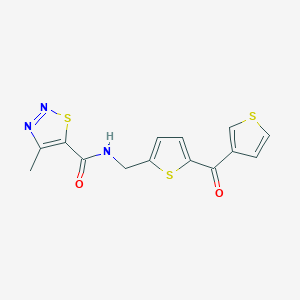
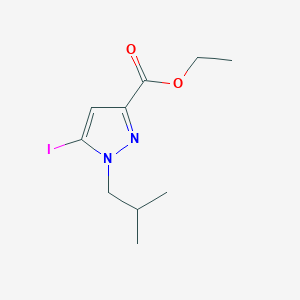
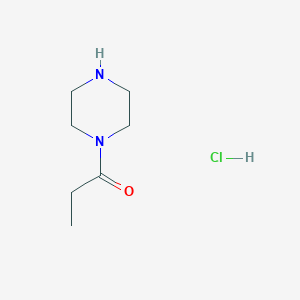
![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)
